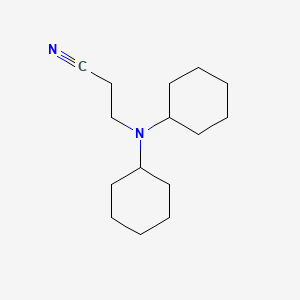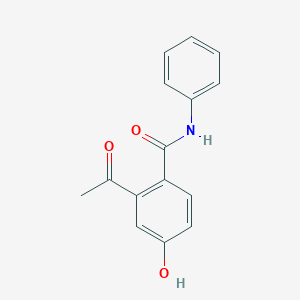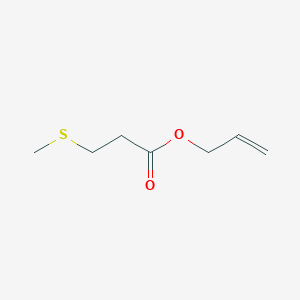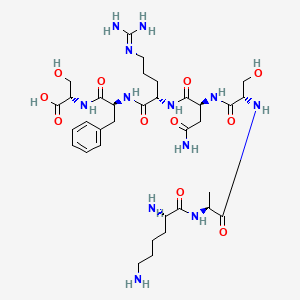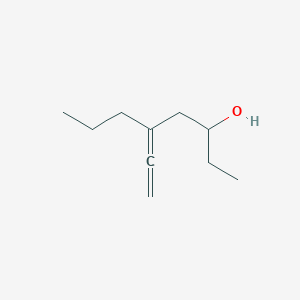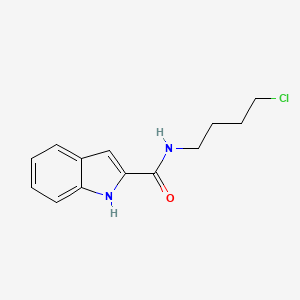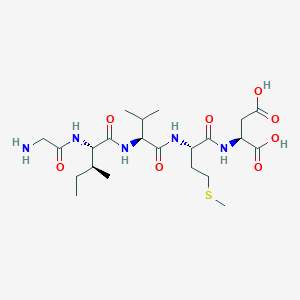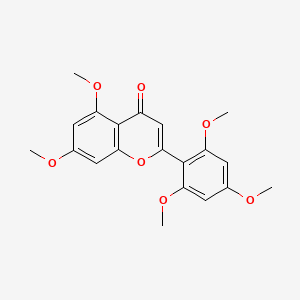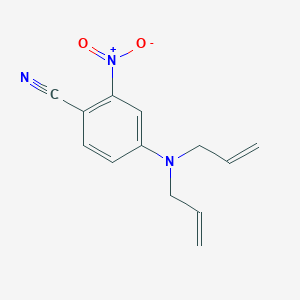
Methyl 9-(acryloyloxy)-10-bromooctadecanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 9-(acryloyloxy)-10-bromooctadecanoate is a specialized organic compound that belongs to the class of acrylate esters. This compound is characterized by the presence of an acrylate group, a bromine atom, and a long aliphatic chain. It is used in various chemical reactions and has applications in multiple scientific fields due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 9-(acryloyloxy)-10-bromooctadecanoate typically involves the esterification of 9-hydroxy-10-bromooctadecanoic acid with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere, often using a solvent like chloroform or dichloromethane to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound can be achieved through continuous flow processes, which offer advantages in terms of efficiency and scalability. These processes involve the reaction of (meth)acryloyl chloride with the corresponding alcohols in the presence of a base, resulting in high yields and minimal side products .
化学反応の分析
Types of Reactions
Methyl 9-(acryloyloxy)-10-bromooctadecanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Polymerization: The acrylate group can undergo free radical polymerization to form polymers.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate can be used for nucleophilic substitution.
Polymerization: Initiators like benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.
Major Products Formed
Substitution: Products include azido or thiocyanato derivatives.
Polymerization: Acrylate polymers with varying properties.
Hydrolysis: 9-hydroxy-10-bromooctadecanoic acid and acrylic acid.
科学的研究の応用
Methyl 9-(acryloyloxy)-10-bromooctadecanoate has several applications in scientific research:
Chemistry: Used as a monomer in the synthesis of specialized polymers.
Biology: Investigated for its potential in drug delivery systems due to its ability to form biocompatible polymers.
Medicine: Explored for its use in creating hydrogels for wound healing applications.
作用機序
The mechanism of action of Methyl 9-(acryloyloxy)-10-bromooctadecanoate primarily involves its ability to undergo polymerization. The acrylate group can form cross-linked networks, which are useful in creating materials with specific mechanical and chemical properties. The bromine atom can participate in substitution reactions, allowing for further functionalization of the compound .
類似化合物との比較
Similar Compounds
- Methyl 9-(acryloyloxy)-10-chlorooctadecanoate
- Methyl 9-(acryloyloxy)-10-iodooctadecanoate
- Methyl 9-(methacryloyloxy)-10-bromooctadecanoate
Uniqueness
Methyl 9-(acryloyloxy)-10-bromooctadecanoate is unique due to the presence of both an acrylate group and a bromine atom, which allows for a wide range of chemical modifications and applications. The long aliphatic chain provides hydrophobic properties, making it suitable for use in hydrophobic coatings and materials .
特性
CAS番号 |
626606-51-7 |
|---|---|
分子式 |
C22H39BrO4 |
分子量 |
447.4 g/mol |
IUPAC名 |
methyl 10-bromo-9-prop-2-enoyloxyoctadecanoate |
InChI |
InChI=1S/C22H39BrO4/c1-4-6-7-8-10-13-16-19(23)20(27-21(24)5-2)17-14-11-9-12-15-18-22(25)26-3/h5,19-20H,2,4,6-18H2,1,3H3 |
InChIキー |
DLGVKUNWIBFRNK-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC(C(CCCCCCCC(=O)OC)OC(=O)C=C)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


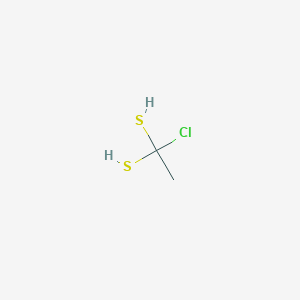
![tert-Butyl 3-hydroxy-4-[(methanesulfonyl)oxy]butanoate](/img/structure/B14225362.png)
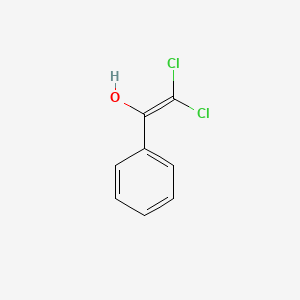
![5,6-Dichloro-2-{[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl}-1H-indole](/img/structure/B14225368.png)
